molecular formula C16H14FNO6S B2946571 dimethyl 5-(3-fluorophenyl)-2,2-dioxo-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 337920-92-0

dimethyl 5-(3-fluorophenyl)-2,2-dioxo-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No.: B2946571
CAS No.: 337920-92-0
M. Wt: 367.35
InChI Key: YSKIRIPFRQOROD-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a pyrrolo[1,2-c][1,3]thiazole core fused with a 3-fluorophenyl substituent at position 3. The structure includes two sulfonyl oxygen atoms (2,2-dioxo) and two methyl ester groups at positions 6 and 4. Its molecular formula is C₁₆H₁₄FNO₅S, with a molecular weight of 351.35 g/mol . Predicted physicochemical properties include a density of 1.50 g/cm³ and a boiling point of 614.3°C .

Properties

IUPAC Name

dimethyl 5-(3-fluorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO6S/c1-23-15(19)12-11-7-25(21,22)8-18(11)14(13(12)16(20)24-2)9-4-3-5-10(17)6-9/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKIRIPFRQOROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CS(=O)(=O)CN2C(=C1C(=O)OC)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-(3-fluorophenyl)-2,2-dioxo-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Pyrrolo[1,2-c][1,3]thiazole Core: This step often involves the cyclization of a suitable precursor, such as a thioamide and an α,β-unsaturated carbonyl compound, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with the pyrrolo[1,2-c][1,3]thiazole intermediate.

    Esterification: The final step involves esterification to introduce the dimethyl ester groups, typically using methanol and an acid catalyst.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Continuous Flow Synthesis: To enhance reaction efficiency and control.

    Catalysis: Using specific catalysts to improve reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(3-fluorophenyl)-2,2-dioxo-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the thiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the fluorophenyl group or other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halides, nucleophiles, or electrophiles depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Dimethyl 5-(3-fluorophenyl)-2,2-dioxo-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: Explored for its potential in creating novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

    Pathways: It can modulate biochemical pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound belongs to a family of pyrrolo[1,2-c][1,3]thiazole dicarboxylates, with key variations in aryl substituents and oxidation states of the thiazole sulfur atom. Below is a comparative analysis:

Compound Aryl Substituent Thiazole Oxidation Molecular Formula Molecular Weight (g/mol) Key Differences Reference
Dimethyl 5-(3-fluorophenyl)-2,2-dioxo-2,3-dihydro-1H-2λ⁶-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate 3-Fluorophenyl Sulfonyl (S=O)₂ C₁₆H₁₄FNO₅S 351.35 Fluorine substituent; fully oxidized sulfur
Dimethyl 5-(4-fluorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate 4-Fluorophenyl Thiazole (no oxidation) C₁₆H₁₃FNO₄S 334.34 Fluorine at para position; non-oxidized sulfur
6,7-Dimethyl 5-(3,4-dichlorophenyl)-2,2-dioxo-1H,3H-2λ⁶-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate 3,4-Dichlorophenyl Sulfonyl (S=O)₂ C₁₆H₁₂Cl₂NO₅S 400.25 Dichloro substituent; higher molecular weight
Dimethyl 5-(3-methylphenyl)-2-oxo-2,3-dihydro-1H-2λ⁴-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate 3-Methylphenyl Sulfoxide (S=O) C₁₇H₁₇NO₅S 347.39 Methyl group; partially oxidized sulfur
5-(4-Methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid 4-Methylphenyl Thiazole (no oxidation) C₁₄H₁₁NO₄S 295.30 Free carboxylic acid groups; no esterification

Impact of Substituents on Properties and Bioactivity

  • Dichlorophenyl derivatives (e.g., CAS 107124-27-6) exhibit higher molecular weights and lipophilicity, which may influence pharmacokinetics .
  • Ester vs. Carboxylic Acid : Methyl ester groups in the target compound improve cell membrane permeability compared to free carboxylic acids (e.g., CAS 860609-33-2), which are more polar and less bioavailable .

Pharmacological Potential

  • Anti-Inflammatory/Antiplatelet Activity: Analogs like thieno-tetrahydropyridines () demonstrate antiplatelet aggregation activity, suggesting the target compound’s pyrrolo-thiazole core may interact with ADP receptors or cyclooxygenase pathways .
  • Antimicrobial Applications: Marine actinomycete-derived compounds () highlight the role of complex heterocycles in antimicrobial drug discovery, though specific data for this compound family are lacking.

Key Research Findings

Synthetic Challenges : The introduction of sulfonyl groups (2,2-dioxo) requires controlled oxidation conditions to avoid over-oxidation or side reactions, as seen in dichlorophenyl analogs .

Crystallographic Analysis : SHELX software () is widely used for resolving crystal structures of such heterocycles, aiding in conformational studies and docking simulations .

Structure-Activity Relationships (SAR) : Fluorine and chlorine substituents at meta/para positions correlate with enhanced bioactivity in related compounds, supporting further exploration of the target’s 3-fluorophenyl group .

Biological Activity

Dimethyl 5-(3-fluorophenyl)-2,2-dioxo-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate (CAS No. 337920-92-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H14FNO6S
  • Molecular Weight : 367.35 g/mol
  • Boiling Point : 625.9 ± 55.0 °C (predicted)
  • Density : 1.50 ± 0.1 g/cm³ (predicted)
  • pKa : -14.49 ± 0.20 (predicted) .

The biological activity of this compound has been investigated primarily in the context of its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2) and lipoxygenase (LOX), which are critical in the inflammatory response.

Enzyme Inhibition Studies

Recent studies have highlighted the dual inhibition of COX and LOX by similar compounds within the pyrrolo[1,2-c][1,3]thiazole family. These compounds demonstrated significant inhibitory effects on COX enzymes with IC50 values ranging from moderate (12–81%) to high (84–96%) depending on the specific derivative tested .

Biological Activity Profile

The following table summarizes the biological activities reported for this compound:

Activity Effect Reference
COX-1 InhibitionModerate to High
COX-2 InhibitionModerate to High
LOX InhibitionHigher than Zileuton
Anti-inflammatorySignificant
Antitumor PotentialPredicted

Study on Anti-inflammatory Properties

A study conducted by researchers in 2023 synthesized a series of pyrrolo derivatives and evaluated their biological activity against COX and LOX enzymes. Among these compounds, several derivatives demonstrated superior inhibition compared to traditional anti-inflammatory drugs like diclofenac and meloxicam . The docking studies indicated that specific interactions between the pyrrolo moiety and amino acid residues in the active sites of COX enzymes were crucial for their inhibitory effects.

Antitumor Activity Assessment

Further research suggested that derivatives similar to this compound could exhibit antitumor activity through apoptosis induction mechanisms. The compounds were found to interact with various protein kinases involved in cancer progression .

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